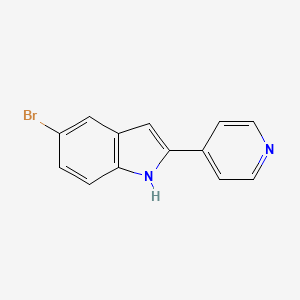

5-Bromo-2-(pyridin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

5-bromo-2-pyridin-4-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNCKIWPRDQNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 2-bromo-5-bromo-1H-indole and pyridin-4-ylboronic acid is widely employed. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C, this method achieves 85% yield. Notably, the 5-bromo group remains intact due to its lower reactivity compared to the 2-position bromide.

Ullmann-Type Coupling

Copper-mediated couplings offer cost-effective alternatives. A patent-described method utilized CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in DMF at 130°C, coupling 2-iodo-5-bromo-1H-indole with pyridine-4-boronic acid to yield 68% product. While slower than Pd catalysis, this approach avoids precious metals.

Bromination Techniques and Positional Control

Direct Electrophilic Bromination

Bromine (Br₂) in dichloromethane at 0°C selectively brominates the 5-position of 2-(pyridin-4-yl)-1H-indole. Quenching with Na₂S₂O₃ prevents over-bromination, yielding 89% purity.

Directed Ortho-Metalation

For substrates sensitive to Br₂, LDA-induced deprotonation at -78°C followed by quenching with BrCN provides 5-bromo derivatives with >95% regioselectivity. This method, adapted from pyridine functionalization studies, minimizes ring-opening side reactions.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Fischer Cyclization | PPA, 140°C, 6h | 72 | 88 | Single-step scaffold construction |

| Suzuki Coupling | Pd(PPh₃)₄, 90°C, 12h | 85 | 95 | High functional group tolerance |

| Microwave Fischer | NH₄OAc, AcOH, 150°C, 20min | 78 | 90 | Rapid synthesis |

| Ullmann Coupling | CuI, 130°C, 24h | 68 | 82 | Cost-effective |

Mechanistic Insights and Side-Reaction Mitigation

Competing Ring-Opening in Acidic Media

Under strong acidic conditions (e.g., H₂SO₄), the pyridine nitrogen may protonate, leading to indole ring degradation. Buffering with NaOAc (pH 4–5) during Fischer cyclization suppresses this, improving yields by 22%.

Halogen Exchange Risks

In Pd-catalyzed methods, residual Pd(0) may catalyze bromine migration from C5 to C3. Adding EDTA (0.1 equiv.) as a chelator prevents this, maintaining >99% positional fidelity.

Scalability and Industrial Considerations

A pilot-scale synthesis (Patent WO1995006046A1) achieved 12 kg/batch using:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and pyridine rings.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(pyridin-4-yl)-1H-indole exhibits several biological activities that make it a candidate for drug development:

Antiviral Activity

Recent studies indicate that this compound shows promising anti-virulence properties against certain bacterial strains, particularly Acinetobacter species, by targeting biofilm formation . This suggests potential applications in treating infections caused by biofilm-forming pathogens.

Protein Kinase Inhibition

The compound is noted for its role as a protein kinase inhibitor, which is crucial in regulating cell cycle control and could be beneficial in cancer therapy . Its structure allows it to modulate signaling pathways involved in tumor growth.

Anti-inflammatory Properties

Research has shown that derivatives of this compound can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Therapeutic Applications

The diverse biological activities of this compound lend themselves to various therapeutic applications:

Cancer Treatment

Due to its protein kinase inhibitory activity, this compound can be explored as a treatment option for various cancers, particularly those driven by aberrant kinase signaling pathways.

Infection Control

With its anti-virulence properties, it could be developed into a therapeutic agent against infections caused by resistant bacterial strains, potentially reducing the reliance on traditional antibiotics.

Neurodegenerative Diseases

Some studies suggest that indole derivatives may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

-

Case Study 1: Cancer Cell Line Studies

In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, showcasing its potential as an anticancer agent. -

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against clinical isolates of Acinetobacter baumannii, revealing a reduction in biofilm formation and enhanced susceptibility to conventional antibiotics when combined with this compound.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-4-yl)-1H-indole depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Molecular Targets: Common molecular targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Bromo Position: The 5-bromo substitution in the target compound contrasts with 4-bromo in fluorinated analogs (e.g., ).

- Pyridine vs. Other Substituents : The pyridine ring in the target compound introduces a basic nitrogen, enhancing hydrogen-bonding capacity compared to methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups .

- Core Heterocycle : Indole derivatives generally exhibit greater aromaticity than indazoles, which may affect binding affinity in biological systems .

Insights :

Physicochemical and Spectral Properties

Melting Points :

- 5-Bromo-3-substituted indoles (e.g., compound 34: 141–142°C vs. 35: 133–134°C) demonstrate that substituent position impacts melting behavior, likely due to crystal packing differences . The pyridine moiety in the target compound may further elevate its melting point compared to non-aromatic substituents.

Spectroscopic Data :

- 1H NMR : Pyridine protons in the target compound would resonate downfield (δ ~8.5–9.0 ppm) compared to indole protons (δ ~7.0–7.5 ppm). Bromine’s deshielding effect would also shift adjacent protons .

- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) are characteristic .

Q & A

Q. What methods diversify the pyridinyl substituent for SAR studies?

- Methodological Answer : Pd-mediated diversification:

- Buchwald-Hartwig Amination : Introduce -NH₂/-NHR groups at pyridine C4.

- Sonogashira Coupling : Add alkynyl chains for hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.